Direct Comparative Analysis: Unsuitability for PROTAC-Based APC Assays Versus S-2366
In a direct head-to-head comparison of three chromogenic substrates (S-2366, Spectrozyme PCa, and CBS 65-25) for activated protein C measurement using PROTAC activation in 99 warfarin-treated patients and 29 normal subjects, Spectrozyme PCa (D-Lys(Z)-Pro-Arg-pNA) and CBS 65-25 were determined to be unsuitable due to detectable absorbance changes in protein C-deficient plasma and lack of correlation with protein C antigen levels by EIA [1]. In contrast, S-2366 demonstrated high specificity and strong correlation with protein C antigen [1].
| Evidence Dimension | Assay suitability for PROTAC-activated protein C activity measurement |
|---|---|
| Target Compound Data | Unsuitable (non-specific signal in deficient plasma; poor antigen correlation) |
| Comparator Or Baseline | S-2366: Suitable (high specificity; good correlation with protein C antigen) |
| Quantified Difference | Qualitative determination of unsuitability; S-2366 identified as most specific substrate for this application |
| Conditions | PROTAC-activated protein C assay; 99 warfarin-treated patients and 29 normal subjects; amidolytic activity measured by COBAS FARA |
Why This Matters
Procurement of Spectrozyme PCa for PROTAC-based plasma APC assays will produce invalid results; S-2366 remains the substrate of choice for this specific clinical application.
- [1] Sakata T, et al. [Study of chromogenic substrate on protein C activity assay--in patients treated with warfarin]. Rinsho Byori. 1990;38(10):1159-63. View Source
